(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
(1S,5R)-7,7-Difluorobicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms at the 7th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multistep organic synthesis. One common approach is the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion of the bicyclic structure to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of fluorine, leading to different chemical properties.
9-methoxy-9-methylbicyclo[3.3.1]nonane: Features a methoxy group, which affects its reactivity and applications.
Uniqueness
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms are known to increase the stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical and industrial applications.
Properties
IUPAC Name |
(1R,5S)-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-6-1-7(5-10)3-8(2-6)9(13)14/h6-8H,1-5H2,(H,13,14)/t6-,7+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLMTDLXVJGHM-DHBOJHSNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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